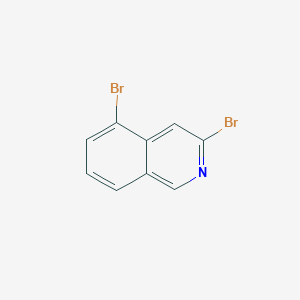

3,5-Dibromoisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromoisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJQZSVYEVBISB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dibromoisoquinoline: Synthesis, Properties, and Applications in Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold represents a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant pharmacological activity. Among its halogenated derivatives, 3,5-Dibromoisoquinoline stands out as a versatile and highly valuable building block. Its two bromine atoms, positioned at electronically distinct locations on the isoquinoline ring, offer orthogonal handles for selective functionalization, making it an ideal starting material for the synthesis of complex molecular architectures and the exploration of novel chemical space in drug discovery programs. This technical guide provides a comprehensive overview of the core attributes of this compound, including its molecular characteristics, synthesis, reactivity, and its burgeoning role in medicinal chemistry.

Core Molecular and Physicochemical Profile

This compound is a polycyclic aromatic hydrocarbon with a nitrogen-containing heterocyclic ring. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₅Br₂N | [1] |

| Molecular Weight | 286.95 g/mol | [1] |

| CAS Number | 2384891-06-7 | [1] |

| Predicted Boiling Point | 372.4 ± 22.0 °C | [1] |

| Predicted Density | 1.923 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 0.86 ± 0.43 | [1] |

The presence of two bromine atoms significantly influences the electronic properties and reactivity of the isoquinoline core. The bromine at the 3-position is on the pyridine ring, making it susceptible to nucleophilic substitution and a prime site for palladium-catalyzed cross-coupling reactions. The bromine at the 5-position is on the benzene ring and is also amenable to cross-coupling, allowing for sequential and site-selective modifications.

Synthesis of this compound: A Strategic Approach

A plausible synthetic strategy would involve a multi-step sequence, taking advantage of the differing reactivity of the isoquinoline core's two rings. One such proposed pathway is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromoisoquinoline

-

To a solution of isoquinoline in concentrated sulfuric acid, cooled to -15°C, add N-bromosuccinimide (NBS) portion-wise, maintaining the low temperature. The strong acid protonates the isoquinoline, deactivating the pyridine ring towards electrophilic attack and directing the bromination to the more electron-rich benzene ring, primarily at the 5-position.

-

After the addition is complete, allow the reaction to stir at a low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Carefully quench the reaction by pouring it over crushed ice and neutralizing with a suitable base, such as aqueous ammonia, while keeping the temperature below 30°C.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 5-bromoisoquinoline.

Step 2: Synthesis of 5-Bromoisoquinoline-N-oxide

-

Dissolve the 5-bromoisoquinoline in a suitable solvent like chloroform or acetic acid.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise. The nitrogen atom of the isoquinoline is nucleophilic and will be oxidized to the N-oxide.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work up the reaction by washing with a reducing agent solution (e.g., sodium bisulfite) to quench excess peroxide, followed by a basic wash (e.g., saturated sodium bicarbonate) to remove acidic byproducts.

-

Extract the product with an organic solvent, dry, and concentrate to yield 5-bromoisoquinoline-N-oxide.

Step 3: Synthesis of this compound-N-oxide

-

The N-oxide functionality activates the 3-position of the isoquinoline ring towards nucleophilic attack.

-

Treat the 5-bromoisoquinoline-N-oxide with a brominating agent like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).

-

Heat the reaction mixture to facilitate the substitution of a bromine atom at the 3-position.

-

After completion, cool the reaction and carefully quench with water or ice.

-

Extract the product and purify to obtain this compound-N-oxide.

Step 4: Synthesis of this compound

-

The final step involves the deoxygenation of the N-oxide.

-

Treat the this compound-N-oxide with a reducing agent such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).

-

The reaction is typically carried out in a suitable solvent and may require heating.

-

Upon completion, work up the reaction to remove the phosphorus byproducts and isolate the final product, this compound.

-

Purify the product by column chromatography or recrystallization.

Spectroscopic Characterization

The unambiguous identification of this compound relies on a combination of modern spectroscopic techniques.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring (H-1 and H-4) will be the most deshielded due to the electronegativity of the nitrogen atom. The protons on the benzene ring (H-6, H-7, and H-8) will appear at slightly higher fields. The absence of signals for H-3 and H-5 will confirm the substitution pattern.

-

13C NMR: The spectrum should display nine distinct signals for the nine carbon atoms of the isoquinoline core. The carbons bearing the bromine atoms (C-3 and C-5) will show characteristic shifts, and their identification can be confirmed by the absence of attached protons in a DEPT experiment. Quaternary carbons are typically weaker in intensity.[2]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of this compound.

-

The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. Due to the natural abundance of the 79Br and 81Br isotopes, the molecular ion peak will appear as a triplet (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[3]

-

The exact mass of the molecular ion can be used to confirm the elemental formula of C₉H₅Br₂N.

-

Fragmentation patterns would likely involve the loss of one or both bromine atoms, as well as the cleavage of the isoquinoline ring system.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

Aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹).

-

C=C and C=N stretching vibrations of the aromatic rings (in the region of 1400-1600 cm⁻¹).

-

C-Br stretching vibrations (typically in the fingerprint region, below 800 cm⁻¹).

Reactivity and Applications in Synthetic Chemistry

The true value of this compound for medicinal chemists and drug development professionals lies in its versatile reactivity, which allows for the selective introduction of various substituents at two distinct positions. The differential reactivity of the C3-Br and C5-Br bonds is key to its utility as a scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures.

Caption: Sequential Suzuki-Miyaura coupling of this compound.

By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is often possible to achieve selective coupling at the more reactive C3-Br position, leaving the C5-Br intact for a subsequent, different cross-coupling reaction. This allows for the synthesis of unsymmetrical 3,5-disubstituted isoquinolines.

Mizoroki-Heck Reaction:

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. It is a valuable method for the formation of substituted alkenes. This compound can participate in Heck reactions to introduce alkenyl substituents at the 3- and/or 5-positions, further expanding the molecular diversity that can be achieved from this scaffold.

Role in Drug Discovery and Medicinal Chemistry

The isoquinoline nucleus is a common feature in a wide range of biologically active compounds, including those with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4] Halogenated isoquinolines, such as this compound, serve as crucial intermediates in the synthesis of novel drug candidates.

The ability to selectively functionalize the 3- and 5-positions allows for the systematic exploration of the structure-activity relationship (SAR) of isoquinoline-based compounds. By introducing a variety of substituents at these positions, medicinal chemists can fine-tune the pharmacological properties of a lead compound to improve its potency, selectivity, and pharmacokinetic profile.

For instance, the introduction of aromatic or heteroaromatic groups via Suzuki coupling can lead to compounds that interact with specific biological targets, such as protein kinases or DNA. The incorporation of flexible side chains through Heck or other coupling reactions can enhance solubility and bioavailability.

Exemplary Workflow in a Drug Discovery Program

-

Scaffold Synthesis: Efficient and scalable synthesis of this compound as the starting material.

-

Library Generation: Parallel synthesis of a library of derivatives by performing a series of selective cross-coupling reactions at the 3- and 5-positions with a diverse set of building blocks.

-

High-Throughput Screening: Screening of the compound library against a specific biological target to identify initial "hits."

-

Lead Optimization: For promising hits, further synthetic modifications are made to the isoquinoline core to optimize potency, selectivity, and drug-like properties. The differential reactivity of the two bromine atoms in the starting material is highly advantageous at this stage.

Conclusion

This compound is a strategically important building block for researchers and professionals in the field of drug development. Its well-defined molecular and physicochemical properties, coupled with its versatile reactivity in modern synthetic methodologies like palladium-catalyzed cross-coupling, make it an invaluable tool for the construction of complex and diverse molecular libraries. The ability to selectively functionalize two distinct positions on the isoquinoline scaffold provides a powerful platform for the rational design and optimization of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of versatile and strategically designed building blocks like this compound in medicinal chemistry is set to increase.

References

-

MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(5), 1084. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Journal of Chemical Sciences. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences, 23(23), 15337. Retrieved from [Link]

-

ResearchGate. (2005). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Retrieved from [Link]

-

MDPI. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(9), 3891. Retrieved from [Link]

- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1HNMR δ values for. Retrieved from [Link]

-

ResearchGate. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H--NMR spectrum (300 MHz, d 3--MeOD, 295 K) of the protected.... Retrieved from [Link]

-

Chegg.com. (n.d.). Solved 1H NMR , 5-Bromoisoquinoline. Label the hydrogens on. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-Bromoisoquinoline. PubChem. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

Sources

The Isoquinoline Nucleus: A Privileged Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Isoquinoline Core

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, holds a distinguished position in the landscape of medicinal chemistry.[1][2] This "privileged scaffold" is a recurring motif in a vast array of naturally occurring alkaloids and synthetically derived compounds that exhibit a remarkable breadth of biological activities.[3][4][5] From the potent muscle relaxant papaverine, first isolated from the opium poppy, to a growing number of modern therapeutic agents in clinical use or trials for cancer, infectious diseases, and neurological disorders, the isoquinoline nucleus has consistently proven to be a fertile starting point for drug discovery.[1][6][7] At least 38 therapeutic drugs based on the isoquinoline framework are currently in clinical application or undergoing trials, underscoring its significance in pharmaceutical development.[6]

This technical guide, designed for researchers and drug development professionals, will provide an in-depth exploration of novel isoquinoline scaffolds. Moving beyond a simple catalog of compounds, this document will delve into the strategic rationale behind synthetic choices, elucidate the mechanisms underpinning their diverse biological effects, and offer practical, field-proven insights into their application in medicinal chemistry. We will explore modern synthetic methodologies, dissect structure-activity relationships (SAR), and present detailed protocols for the synthesis and evaluation of these promising therapeutic candidates.

Section 1: Strategic Synthesis of Isoquinoline Scaffolds

The diverse substitution patterns and oxidation states of the isoquinoline core necessitate a strategic approach to its synthesis. The choice of synthetic route is often dictated by the desired substitution pattern on both the benzene and pyridine rings, as well as the required stereochemistry in the case of partially or fully saturated analogues like dihydro- and tetrahydroisoquinolines.

Foundational Synthetic Strategies: The Classics Revisited

Three classical name reactions form the bedrock of isoquinoline synthesis, each offering a distinct approach to constructing the bicyclic core.

-

The Bischler-Napieralski Reaction: This powerful method involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[7] The subsequent dehydrogenation of this intermediate yields the fully aromatic isoquinoline. This reaction is particularly effective for arenes bearing electron-donating substituents, which facilitate the intramolecular electrophilic aromatic substitution. The choice of a dehydrating agent, such as phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3), is critical for driving the reaction to completion. From a practical standpoint, the Bischler-Napieralski reaction is a robust and scalable method for accessing 1-substituted isoquinolines.

-

The Pictet-Spengler Reaction: This reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The Pictet-Spengler reaction is a cornerstone in the synthesis of many isoquinoline alkaloids and their analogues. The mild reaction conditions and the ability to generate stereocenters make it a highly valuable tool in medicinal chemistry.

-

The Pomeranz-Fritsch Reaction: This synthesis constructs the isoquinoline nucleus from a benzaldehyde and a 2,2-dialkoxyethylamine. The reaction proceeds through the formation of a benzalaminoacetal intermediate, which then undergoes an acid-catalyzed cyclization. While effective, the classical conditions often require strong acids and can lead to lower yields, which has spurred the development of numerous modifications to enhance its efficiency and substrate scope.

Caption: Key classical methods for isoquinoline synthesis.

Modern Synthetic Innovations: Expanding Chemical Space

While the classical methods remain relevant, the demand for greater structural diversity and more efficient, sustainable synthetic routes has driven the development of novel methodologies. Transition-metal-catalyzed reactions, in particular, have revolutionized the synthesis of highly functionalized isoquinolines.[1][8]

-

Transition-Metal-Catalyzed C-H Activation: Rhodium(III) and other transition metals have been successfully employed to catalyze the cyclization of benzylamines with various coupling partners, such as diazo compounds, via C-H bond activation.[1] These methods offer high regioselectivity and functional group tolerance under mild reaction conditions, often without the need for harsh oxidants.[1]

-

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate reaction times and improve yields in classical reactions like the Pictet-Spengler synthesis. This technology offers a greener and more efficient alternative to conventional heating methods.

-

Multi-Component Reactions: The development of one-pot, multi-component reactions that combine several synthetic steps without the isolation of intermediates is a highly sought-after goal in medicinal chemistry. Such strategies streamline the synthesis of complex isoquinoline scaffolds and are well-suited for the rapid generation of compound libraries for high-throughput screening.

Section 2: The Broad Spectrum of Biological Activity

The isoquinoline scaffold is a versatile pharmacophore, with derivatives demonstrating a wide range of biological activities. This section will explore some of the most significant therapeutic areas where isoquinoline-based compounds have shown promise.

Anticancer Activity: A Multifaceted Approach

Isoquinoline derivatives have emerged as a particularly rich source of anticancer agents, exhibiting a variety of mechanisms of action.[4][9]

-

Topoisomerase Inhibition: A significant number of isoquinoline-based compounds exert their anticancer effects by targeting topoisomerases, enzymes crucial for DNA replication and repair.[9] For instance, certain indenoisoquinoline derivatives are potent inhibitors of topoisomerase I, stabilizing the enzyme-DNA cleavage complex and leading to apoptosis.[10][11] The design of these inhibitors often involves creating a planar, polycyclic structure that can intercalate into the DNA helix.

-

Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many cancers. Isoquinoline scaffolds have been successfully utilized to develop potent and selective kinase inhibitors. For example, derivatives of tetrahydroisoquinoline have been identified as highly effective inhibitors of Anaplastic Lymphoma Kinase (ALK), a key driver in certain types of non-small-cell lung cancer.

-

Targeting Signaling Pathways: Many isoquinoline compounds have been shown to modulate critical intracellular signaling pathways that are often hyperactive in cancer cells, such as the PI3K/Akt/mTOR pathway.[9] By inhibiting key components of these pathways, these compounds can suppress cell proliferation, induce apoptosis, and inhibit metastasis.

-

Microtubule Disruption: The dynamic assembly and disassembly of microtubules are essential for cell division. Some isoquinoline alkaloids, such as noscapine and its derivatives, have been shown to bind to tubulin and disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.

Caption: Overview of key anticancer mechanisms of isoquinolines.

Table 1: Anticancer Activity of Representative Isoquinoline Derivatives

| Compound Class | Target | Cancer Cell Line | IC50/GI50 | Reference |

| Benzo[8][12]indolo[3,2-c]isoquinoline | Topoisomerase I | Various Human Cancers | 39 nM (mean GI50) | [9] |

| Pyrrolo[2,1-a]isoquinoline | Not specified | Ovarian (OVCAR-8), Colon (SW-620) | Selective inhibition at 10⁻⁵ M | [9] |

| Indenoisoquinoline | Topoisomerase I | Human Renal (SN12C) | Varies with substitution | [13] |

| Sanguinarine | Multiple | Melanoma | 0.11–0.54 µg/mL | [14] |

| Chelerythrine | Multiple | Melanoma | 0.14–0.46 µg/mL | [14] |

Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases

A growing body of evidence suggests that isoquinoline alkaloids and their synthetic derivatives possess significant neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[3][15][16] Their mechanisms of action in this context are often multi-faceted and include:

-

Anti-inflammatory and Antioxidant Activity: Chronic neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. Many isoquinoline compounds have been shown to scavenge free radicals and suppress the production of pro-inflammatory mediators in the brain.[16]

-

Modulation of Neurotransmitter Systems: Some isoquinoline derivatives can interact with various neurotransmitter systems, such as the cholinergic and dopaminergic systems, which are dysregulated in Alzheimer's and Parkinson's diseases, respectively.

-

Inhibition of Protein Aggregation: The aggregation of misfolded proteins, such as amyloid-beta and tau in Alzheimer's disease, is a central event in the pathogenesis of these disorders. Certain isoquinoline compounds have been shown to inhibit the formation of these toxic protein aggregates.

Antimicrobial and Antiviral Activity: Combating Infectious Diseases

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents.[17] Isoquinoline alkaloids and their synthetic analogues have demonstrated promising activity against a range of bacteria, fungi, and viruses.[9][18] For example, berberine, a well-known isoquinoline alkaloid, exhibits broad-spectrum antibacterial activity and may interfere with bacterial cell division by inhibiting the FtsZ protein.[17] The planar structure of many isoquinoline derivatives allows them to intercalate into microbial DNA, disrupting replication and transcription. Furthermore, the quaternary nitrogen atom and the presence of a methylenedioxy group at specific positions have been identified as important structural features for enhancing the antimicrobial and antiviral activity of certain isoquinoline alkaloids.[18]

Section 3: Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, this section provides representative, step-by-step protocols for the synthesis and biological evaluation of isoquinoline scaffolds.

Synthesis Protocol: A Representative Bischler-Napieralski Cyclization

This protocol describes the synthesis of a 3,4-dihydroisoquinoline derivative, a common intermediate that can be subsequently oxidized to the corresponding isoquinoline.

Objective: To synthesize 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline.

Materials:

-

N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide

-

Phosphoryl chloride (POCl3)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide (1 equivalent) in anhydrous acetonitrile.

-

Slowly add phosphoryl chloride (1.5 equivalents) to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Biological Assay Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a novel isoquinoline derivative against a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Novel isoquinoline derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Prepare serial dilutions of the isoquinoline derivative in the cell culture medium. The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours at 37°C.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Section 4: Future Perspectives and Conclusion

The isoquinoline scaffold continues to be a dynamic and highly fruitful area of research in medicinal chemistry. The ongoing development of novel synthetic methodologies, particularly in the realm of transition-metal catalysis and green chemistry, will undoubtedly lead to the creation of even more diverse and complex isoquinoline libraries.[19][20] The elucidation of new biological targets and a deeper understanding of the mechanisms of action of isoquinoline-based compounds will further fuel the design of next-generation therapeutics.

Future research will likely focus on several key areas:

-

Multi-target Drug Design: The ability of some isoquinoline derivatives to modulate multiple biological targets simultaneously presents an exciting opportunity for the development of therapies for complex diseases like cancer and neurodegenerative disorders.[12]

-

Targeted Drug Delivery: The conjugation of potent isoquinoline-based drugs to targeting moieties, such as antibodies or nanoparticles, could enhance their therapeutic efficacy while minimizing off-target side effects.

-

Pharmacokinetic Optimization: A critical aspect of drug development is the optimization of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Future studies will need to focus on designing isoquinoline analogues with improved drug-like properties.

References

-

Yang, X., Miao, X., Dai, L., Guo, X., Jenis, J., Zhang, J., & Shang, X. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]

-

Saeed, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

-

Various Authors. (2015). The Isoquinoline Alkaloids. ResearchGate. [Link]

-

Qing, Z. X., et al. (2017). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Current Organic Chemistry. [Link]

-

Tuzimski, T., & Petruczynik, A. (2023). New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases. Biomedicine & Pharmacotherapy. [Link]

-

Osorio, E. H., & Arango, G. J. (2021). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Phytochemistry Reviews. [Link]

-

Various Authors. (2020). Synthetic strategies toward isoquinolines. ResearchGate. [Link]

-

Various Authors. (2025). Synthetic approaches for quinoline and isoquinoline. ResearchGate. [Link]

-

Various Authors. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. [Link]

-

Various Authors. (2018). Quantitative Structure-Activity Relationship Studies on Indenoisoquinoline Topoisomerase I Inhibitors as Anticancer Agents in Human Renal Cell Carcinoma Cell Line SN12C. Molecules. [Link]

-

Various Authors. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

-

Graphviz Team. (2024). DOT Language. Graphviz. [Link]

-

Cushman, M., et al. (2001). Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen. Journal of Medicinal Chemistry. [Link]

-

Various Authors. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. [Link]

-

Various Authors. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed. [Link]

-

Various Authors. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC. [Link]

-

Various Authors. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

-

Various Authors. (2013). Isoquinoline synthesis. Organic Chemistry Portal. [Link]

-

Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

-

Various Authors. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link]

-

Various Authors. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules. [Link]

-

Various Authors. (2018). IC 50 values obtained for alkaloid standards and plant extracts... ResearchGate. [Link]

-

Various Authors. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. PDF. [Link]

-

Various Authors. (2025). Synthesis, reactions, antitumor and antimicrobial activity of new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones. ResearchGate. [Link]

-

Various Authors. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI. [Link]

-

Cushman, M. (2021). Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy. Journal of Medicinal Chemistry. [Link]

-

Various Authors. (n.d.). Preparation and Properties of Isoquinoline. SlideShare. [Link]

-

Various Authors. (2024). Quantitative Structure-Activity Relationship of Alkaloids with Immunomodulatory Effects. Preprints.org. [Link]

-

Various Authors. (2023). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

Various Authors. (2022). Design, Synthesis, Biological Evaluation, and SAR Studies of Novel Cyclopentaquinoline Derivatives as DNA Intercalators, Topoisomerase II Inhibitors, and Apoptotic Inducers. ResearchGate. [Link]

-

Graphviz Team. (n.d.). User Guide. Graphviz. [Link]

-

Various Authors. (n.d.). Isoquinoline. SlideShare. [Link]

-

Various Authors. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PMC. [Link]

-

Various Authors. (2022). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PMC. [Link]

-

Various Authors. (2010). Quantitative Structure–Activity Relationship (QSAR) Analysis of Tumor-specificity of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Anticancer Research. [Link]

-

Various Authors. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. [Link]

-

Various Authors. (2023). Scaffolds of isoquinoline (a) and quinoline (b) compounds isolated from the genus Zanthoxylum. ResearchGate. [Link]

-

Various Authors. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

-

Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

-

Mal, D. R. (2013). Synthesis of Quinolines and Isoquinolines. YouTube. [Link]

-

von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uop.edu.pk [uop.edu.pk]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 10. Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. eurekaselect.com [eurekaselect.com]

- 19. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 20. Isoquinoline synthesis [organic-chemistry.org]

Strategic Utilization of 3,5-Dihalo-isoquinoline Scaffolds in Drug Discovery

The following technical guide details the synthesis, reactivity, and strategic application of 3,5-dihalo-isoquinoline building blocks.

Executive Summary

The isoquinoline core is a privileged pharmacophore, ubiquitous in alkaloids and FDA-approved therapeutics (e.g., Fasudil, Nelfinavir). However, the vast majority of medicinal chemistry exploration has focused on the C1, C4, and C7 positions due to synthetic accessibility.

3,5-Dihalo-isoquinolines represent an underutilized "orthogonal" scaffold. They offer two distinct vectors for functionalization:

-

C3 Position (Heteroaryl): Located in the pyridine ring, offering vectors for H-bond interactions in the ATP-binding pockets of kinases.

-

C5 Position (Aryl): Located in the carbocycle (peri-position), providing a vector for hydrophobic space-filling or solubilizing groups perpendicular to the primary axis.

This guide provides a validated synthetic route to these blocks and a logic-based framework for their regioselective functionalization.

Structural Analysis & Reactivity Profile[1][2]

The 3,5-dihalo-isoquinoline system presents a unique electronic duality. Understanding the subtle reactivity differences between the C3 and C5 halogens is the key to successful library generation.

| Feature | C3-Halogen (Heterocyclic) | C5-Halogen (Carbocyclic) |

| Electronic Environment | Carbocyclic aromatic.[1] Electronically similar to a halo-naphthalene or halo-benzene. | |

| Steric Environment | Unhindered. | Peri-effect : Steric interaction with C4-H and substituents at C4. |

| SNAr Reactivity | Low. Requires strong activation or forcing conditions. | Negligible. |

| Pd-Catalyzed Coupling | Secondary Reactive Site. Reacts after C1, but generally competitive with C5 depending on ligand electronics. | Primary Reactive Site (Context Dependent). Often reacts preferentially with bulky ligands due to the "aryl-like" character. |

Electronic Pathway Visualization

The following diagram illustrates the synthetic logic and electronic activation of the scaffold.

Caption: Electronic influence of the ring nitrogen on halogen reactivity at C1, C3, and C5.

Synthetic Access: The Homophthalimide Route

While direct halogenation of isoquinoline yields mixed isomers (predominantly 5-bromo, but often contaminated with 8-bromo), a de novo construction approach using homophthalimide ensures regiochemical purity.

Validated Workflow: 3,5-Dibromoisoquinoline Synthesis

This protocol avoids the low-yielding Pomeranz-Fritsch cyclization by utilizing the robust conversion of diones to dihalides.

Step 1: Synthesis of 1,3-Dibromoisoquinoline

Precursor: Homophthalimide (Isoquinoline-1,3(2H,4H)-dione).

Reagent: Phosphorus oxybromide (POBr

-

Suspend homophthalimide (10.0 g, 62 mmol) in toluene (100 mL).

-

Add POBr

(35.5 g, 124 mmol) portion-wise under Argon. -

Heat to reflux (110 °C) for 4 hours. The suspension will clear as the imidoyl bromide forms.

-

Critical Step: Cool to 0 °C and quench carefully with ice-water. The product is moisture-sensitive during formation.

-

Extract with DCM, wash with NaHCO

, and recrystallize from MeCN.-

Yield: ~75-85%

-

Product: 1,3-Dibromoisoquinoline.[2]

-

Step 2: Regioselective C1-Debromination

To access the 3-bromo core for subsequent C5-bromination, or to use the 1,3-dihalo system directly, one must understand that C1 is chemically distinct .

-

Reduction: Sn / HBr or Pd/C + H

(controlled) removes C1-Br first. -

Result: 3-Bromoisoquinoline.

Step 3: Electrophilic Bromination (The C5 Installation)

Bromination of isoquinoline derivatives occurs preferentially at C5 (and C8). With the C3 position blocked by a bromine, the directing effects favor C5.

-

Dissolve 3-bromoisoquinoline (5.0 g) in concentrated H

SO -

Add NBS (N-bromosuccinimide) (1.1 equiv) at 0 °C.

-

Stir at room temperature for 12 hours.

-

Pour onto ice, neutralize with NH

OH. -

Purify via column chromatography (Hexane/EtOAc).

-

Target:This compound .[3]

-

Regioselective Functionalization Guide

The core challenge for researchers is differentiating the two halogens in a cross-coupling event.

The "Electronic vs. Steric" Switch

-

Scenario A: C3-Selective Coupling

-

Logic: The C3 position is on the electron-deficient pyridine ring. Use electron-rich, bulky ligands that favor oxidative addition into the more electron-poor C-X bond, despite the C5 aryl character.

-

Catalyst System: Pd(OAc)

/ XPhos or Pd(dppf)Cl -

Conditions: Mild base (K

PO

-

-

Scenario B: C5-Selective Coupling

-

Logic: C5 behaves like a standard hindered aryl bromide.

-

Catalyst System: Pd(PPh

) -

Observation: In many reported cases (e.g., with 3,5-dichloroisoquinoline), the C5 position is surprisingly reactive due to the lack of "ortho" substituents (only the peri-H). However, C1 is always most reactive . In a 3,5-system, selectivity is often substrate-dependent.

-

Recommendation: Perform a "Ligand Screen" (see below).

-

Experimental Workflow: Divergent Synthesis

Caption: Divergent functionalization pathways based on catalyst and temperature control.

Standardized Protocols

Protocol A: General Suzuki Coupling Screen

Use this protocol to determine regioselectivity for your specific nucleophile.

| Parameter | Condition Set 1 (Mild) | Condition Set 2 (Forcing) |

| Catalyst | Pd(dppf)Cl | Pd(PPh |

| Ligand | dppf (Bidentate) | PPh |

| Base | Na | K |

| Solvent | DME / Water (3:1) | Dioxane / Water (4:1) |

| Temp | 60 °C | 100 °C |

| Time | 4 - 12 h | 12 - 24 h |

Procedure:

-

Charge a microwave vial with this compound (1.0 equiv), Boronic acid (1.1 equiv), and Base (2.0 equiv).

-

Add solvent and degas with Argon for 5 mins.

-

Add Catalyst and seal.

-

Heat according to the table.

-

Analyze crude via LCMS to determine the ratio of Mono-coupled (C3 vs C5) vs Bis-coupled products.

Protocol B: Lithiation of 3-Bromoisoquinoline (Alternative Access)

If cross-coupling fails, the halogen at C3 can be exchanged for Lithium, though this requires low temperatures to avoid nucleophilic attack on the ring.

-

Dissolve 3-bromoisoquinoline in anhydrous THF/Et

O (4:1). -

Cool to -95 °C (Liquid N

/Acetone or Hexane). -

Add n-BuLi (1.05 equiv) dropwise down the side of the flask.

-

Stir for 5 mins (Lithiation is fast).

-

Quench with Electrophile (e.g., DMF, I

, CO

References

-

Regioselective Suzuki–Miyaura coupling of heteroaryl halides. Source: Chemical Science (RSC), 2016. URL:[Link] (Validates the general reactivity trends of poly-halogenated heterocycles).

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives. Source: MDPI Molecules, 2024. URL:[Link] (Provides modern synthetic context for isoquinoline core construction).

-

Product Class 5: Isoquinolines (Science of Synthesis). Source: Thieme Connect. URL:[Link] (Authoritative reference for the bromination/debromination sequences of 1,3-dihaloisoquinolines).

-

Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis. Source: Journal of the American Chemical Society, 2024. URL:[Link] (Highlights the sensitivity of isoquinoline synthesis to halide inhibition).

Sources

Beyond the SDS: Strategic Handling and Synthetic Utility of 3,5-Dibromoisoquinoline

Topic: 3,5-Dibromoisoquinoline (CAS 2384891-06-7) Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Profile[1][2]

This compound is a specialized halogenated heteroaromatic scaffold that serves as a critical "bifunctional linchpin" in fragment-based drug discovery (FBDD). Unlike its mono-brominated analogs (3-bromoisoquinoline or 5-bromoisoquinoline), this molecule offers two chemically distinct electrophilic sites: the heteroaryl C3-bromide and the carbocyclic C5-bromide.

This duality allows for orthogonal functionalization —the ability to selectively modify one position without affecting the other—making it an invaluable tool for constructing complex kinase inhibitors, alkaloids, and optoelectronic materials.

Chemical Identity Table

| Parameter | Technical Specification |

| CAS Number | 2384891-06-7 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 286.95 g/mol |

| Physical State | Solid (Pale yellow to off-white crystalline powder) |

| Predicted Boiling Point | ~372°C (at 760 mmHg) |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in MeOH.[1][2] |

Critical Safety Assessment (The SDS Deep Dive)

While standard Safety Data Sheets (SDS) classify this compound under generic "Irritant" codes, the researcher must understand the mechanistic basis of these hazards to handle the compound safely during scale-up.

Hazard Classification (GHS)[3]

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The "Why" Behind the Hazards (Causality)

-

Mucosal Irritation (H335): As a halogenated isoquinoline, the compound possesses significant lipophilicity (LogP ~3.5–4.0), allowing it to penetrate mucous membranes easily. Upon contact with moisture in the respiratory tract, partial hydrolysis or interaction with biological nucleophiles can trigger acute inflammation.

-

Ocular Sensitivity (H319): Isoquinolines are weak bases. Dust contact with the eye creates a localized alkaline environment, which, combined with the abrasive nature of the crystalline solid, leads to severe irritation.

-

Sensitization Potential: While not formally classified as a sensitizer, benzylic-like or heteroaryl halides can act as weak haptens. Long-term exposure without PPE may induce hypersensitivity.

Self-Validating Safety Protocol

-

The "Zero-Dust" Rule: Never weigh this compound on an open bench. Use a static-free spatula inside a fume hood.

-

Decontamination Verification: After cleaning a spill, wipe the surface with a UV light (365 nm). Many isoquinolines fluoresce; a dark surface under UV confirms effective cleaning.

Strategic Handling & Storage

The stability of this compound is governed by the lability of the C-Br bonds, particularly at the C3 position.

-

Light Sensitivity: The C3-Br bond is susceptible to homolytic cleavage under UV/visible light, leading to radical formation and degradation (browning of the solid).

-

Protocol: Store in amber glass vials wrapped in aluminum foil.

-

-

Hydrolysis Protection: While the aromatic ring stabilizes the halogens, prolonged exposure to atmospheric moisture can lead to slow hydrolysis or hydration of the nitrogen center.

-

Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Synthetic Utility: The Regioselectivity Advantage

The core value of this compound lies in the electronic differentiation between the C3 and C5 positions.

Electronic Theory

-

C3 Position (Heteroaryl): Located on the pyridine-like ring adjacent to the nitrogen. The electronegative nitrogen atom exerts an inductive effect (-I), making C3 electron-deficient and highly activated for oxidative addition with Palladium(0) catalysts.

-

C5 Position (Aryl): Located on the benzene-like carbocyclic ring. This position is electronically neutral compared to C3 and behaves like a standard bromobenzene.

Visualization: The Reactivity Hierarchy

Figure 1: The electronic differentiation allows for sequential functionalization, targeting C3 first under mild conditions.

Experimental Protocol: Sequential Suzuki-Miyaura Coupling

This protocol demonstrates the selective arylation of C3 followed by C5.

Step 1: Regioselective Coupling at C3

Objective: Install Aryl Group A at C3 while leaving C5-Br intact.

-

Reagents:

-

This compound (1.0 equiv)

-

Aryl-Boronic Acid A (1.05 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv, 2M aqueous) -

Solvent: DME/Water (4:1)

-

-

Procedure:

-

Degas solvents with Argon for 15 minutes.

-

Combine reagents in a reaction vial.

-

Stir at Room Temperature (25°C) or mild heat (40°C) for 4–6 hours. Note: High heat will trigger C5 reactivity.[1]

-

Monitor: TLC should show consumption of starting material and appearance of a single new spot (monocoupled product).

-

-

Workup: Standard extraction (EtOAc). The C5-Br remains untouched due to the higher activation energy required for oxidative addition at the carbocyclic ring.

Step 2: Functionalization of C5

Objective: Install Aryl Group B at C5.

-

Reagents:

-

3-Aryl-5-bromoisoquinoline (Intermediate from Step 1)

-

Aryl-Boronic Acid B (1.5 equiv)

-

Catalyst:

(5 mol%) - More robust catalyst recommended. -

Base:

(3.0 equiv) -

Solvent: Dioxane[1]

-

-

Procedure:

-

Heat to 90–100°C for 12–16 hours. The elevated temperature is necessary to force the oxidative addition into the unactivated C5-phenyl ring.

-

Workflow Diagram

Figure 2: Step-wise synthetic workflow ensuring high regiochemical fidelity.

Emergency Protocols

In the event of exposure, standard "Irritant" protocols apply, but specific attention must be paid to the eyes due to the abrasive nature of the solid.

| Scenario | Immediate Action | Technical Rationale |

| Eye Contact | Rinse with saline/water for 20 minutes . Do not rub. | Mechanical abrasion from crystals + chemical irritation can cause corneal scratching.[1] Rubbing exacerbates this. |

| Skin Contact | Wash with soap and water.[1] Apply PEG-400 if available. | Isoquinolines are lipophilic; Polyethylene Glycol (PEG) solubilizes the compound better than water alone, aiding removal.[1] |

| Spill Cleanup | Dampen with ethanol, then wipe.[1] | Avoid dry sweeping to prevent dust generation (inhalation hazard).[1] |

References

-

Chemical Identity & Vendor Data

- Source: Sigma-Aldrich / AA Blocks (CAS 2384891-06-7).

-

Link: (Note: Search by CAS 2384891-06-7 if direct link redirects).

- General Isoquinoline Reactivity: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Chapter on Isoquinolines: Reactivity of C1 vs C3 vs C5).

- Regioselectivity in Pd-Catalyzed Coupling: Source: Li, J. J. (2014). Name Reactions for Homologations. Wiley. (Discussion on Halogen Reactivity in Heterocycles).

-

Safety Data Analog (3-Bromoisoquinoline)

- Source: Fisher Scientific SDS for 3-Bromoisoquinoline (CAS 34784-02-6).

-

Link:[1]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3,5-Dibromoisoquinoline

Introduction: The Strategic Importance of Isoquinoline Scaffolds and the Power of Suzuki-Miyaura Coupling

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer and antimalarial agents.[1] The ability to precisely functionalize this heterocyclic system is paramount in drug discovery for fine-tuning molecular properties and optimizing interactions with biological targets.[1] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for the elaboration of heteroaromatic structures.[2][3]

This guide provides a detailed exploration of the Suzuki-Miyaura coupling applied to 3,5-dibromoisoquinoline. We will delve into the critical aspects of regioselectivity, reaction optimization, and provide step-by-step protocols for both selective mono-arylation and exhaustive double-arylation. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this powerful transformation in their synthetic endeavors.

Understanding Regioselectivity in Dihaloheterocycles: A Predictive Framework

When a heteroaromatic compound bears two identical halogen substituents, the site of the initial Suzuki-Miyaura coupling is primarily governed by the intrinsic electronic properties of the ring system.[2] The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, generally the rate-determining step of the catalytic cycle, is favored at the more electrophilic carbon position.[2][4]

For the isoquinoline ring system, the carbon atoms at positions 1 and 3 are generally more electron-deficient compared to those in the benzo-fused ring. While specific data for this compound is not extensively reported, we can extrapolate from general principles of heteroaromatic reactivity. The C3 position is alpha to the ring nitrogen, which significantly influences its electrophilicity. The C5 position, being on the carbocyclic ring, is expected to be less electrophilic than C3. Therefore, in the absence of overriding steric factors or strong directing groups, the initial Suzuki-Miyaura coupling is predicted to occur preferentially at the C3 position.

However, it is crucial to recognize that the reaction conditions, particularly the choice of palladium ligand, can profoundly influence and even reverse this inherent selectivity.[2] Sterically bulky and electron-rich phosphine ligands can alter the nature of the active palladium catalyst, thereby changing the energetics of the oxidative addition step and leading to different regiochemical outcomes.[2]

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of these conditions may be necessary for specific substrates and desired outcomes.

Protocol 1: Selective Mono-Arylation at the C3 Position

This protocol is designed to favor the selective coupling at the more electrophilic C3 position of this compound.

Reaction Scheme:

A schematic for selective mono-arylation at the C3 position.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Deionized water

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the flask.

-

Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask via syringe.

-

Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-bromoisoquinoline.

Rationale for Conditions:

-

Catalyst (Pd(PPh₃)₄): This is a widely used, commercially available, and reliable palladium(0) source for Suzuki-Miyaura couplings.[5]

-

Base (K₂CO₃): An inorganic base is essential for the transmetalation step of the catalytic cycle.[4] Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings.

-

Solvent (Dioxane/H₂O): This solvent system is commonly employed for Suzuki reactions, as it effectively dissolves both the organic substrates and the inorganic base. The presence of water can also facilitate the transmetalation step.

Protocol 2: Exhaustive Double-Arylation

This protocol aims for the complete reaction at both the C3 and C5 positions of this compound.

Reaction Scheme:

A schematic for exhaustive double-arylation.

Materials:

-

This compound

-

Arylboronic acid (2.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (5 mol%)

-

Cesium carbonate (Cs₂CO₃) (3.0 equivalents)

-

Toluene

-

Deionized water

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), and cesium carbonate (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 mmol) to the flask.

-

Add toluene (6 mL) and deionized water (1.5 mL) to the flask via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-diarylisoquinoline.

Rationale for Conditions:

-

Catalyst (Pd(dppf)Cl₂): This catalyst is often more active than Pd(PPh₃)₄ and is particularly effective for less reactive aryl bromides and for achieving double couplings.[2] The dppf ligand is a bulky, electron-rich phosphine that can stabilize the palladium center and promote the catalytic cycle.

-

Base (Cs₂CO₃): Cesium carbonate is a stronger and more soluble base than potassium carbonate, which can accelerate the reaction and drive it to completion, especially for the less reactive C5 position.

-

Higher Temperature: The increased temperature provides the necessary activation energy to overcome the higher barrier for the second coupling at the less reactive C5 position.

Data Presentation: Comparative Reaction Conditions

| Parameter | Protocol 1: Selective Mono-Arylation | Protocol 2: Exhaustive Double-Arylation |

| Objective | Selective coupling at C3 | Double coupling at C3 and C5 |

| Arylboronic Acid | 1.1 equivalents | 2.5 equivalents |

| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (5 mol%) |

| Base | K₂CO₃ (2.0 equivalents) | Cs₂CO₃ (3.0 equivalents) |

| Solvent | 1,4-Dioxane/H₂O | Toluene/H₂O |

| Temperature | 80 °C | 100 °C |

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6]

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is typically the rate-determining step.[4]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Conclusion and Future Perspectives

The Suzuki-Miyaura coupling of this compound offers a powerful and flexible strategy for the synthesis of novel, functionalized isoquinoline derivatives for applications in drug discovery and materials science. By carefully selecting the reaction conditions, particularly the palladium catalyst and base, a high degree of control over the regioselectivity of the coupling can be achieved. The protocols provided in this guide serve as a comprehensive starting point for researchers to explore the rich chemical space accessible from this versatile building block. Further optimization and exploration of different ligands and reaction conditions may lead to even more efficient and selective transformations.

References

- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery - Benchchem.

-

Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6611. Available at: [Link]

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2020). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. m.youtube.com [m.youtube.com]

3,5-Dibromoisoquinoline as a fluorescent probe precursor

Application Note: Precision Engineering of Fluorescent Probes using 3,5-Dibromoisoquinoline

Part 1: Executive Summary & Strategic Architecture

The Scaffold Advantage this compound (3,5-DBIQ) represents a privileged "chassis" for the construction of ratiometric and solvatochromic fluorescent probes. Unlike symmetric scaffolds (e.g., BODIPY, anthracene), 3,5-DBIQ possesses intrinsic electronic asymmetry . The nitrogen-containing heterocyclic ring (Ring A) is electron-deficient, while the fused carbocyclic ring (Ring B) is comparatively electron-rich.

This asymmetry dictates a distinct reactivity profile, enabling orthogonal functionalization . By exploiting the differential reactivity of the C3-Br and C5-Br bonds, researchers can sequentially install electron donors (D) and acceptors (A) to engineer "Push-Pull" systems (D-π-A) essential for Intramolecular Charge Transfer (ICT) fluorescence mechanisms.

Core Competency:

-

C3-Position (Pyridine-like): Highly reactive toward Pd(0) oxidative addition. Serves as the primary site for installing π-conjugated linkers or electron-donating groups.

-

C5-Position (Benzene-like): Less reactive. Requires higher energy conditions for functionalization. Ideal for secondary tuning elements, solubility tags, or organelle-targeting motifs.

Part 2: Molecular Architecture & Reactivity Map

The successful utilization of 3,5-DBIQ relies on understanding its regioselectivity. The C3 position, being

Reactivity Hierarchy (Kinetic Control):

-

Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira): C3-Br > C5-Br

-

Nucleophilic Aromatic Substitution (

): C3-Br >>> C5-Br

Figure 1: Differential reactivity map of this compound, highlighting the kinetic preference for C3 functionalization.

Part 3: Experimental Protocols

Protocol A: Regioselective Functionalization (The "C3-First" Strategy)

Objective: To selectively install a fluorogenic arm (e.g., an alkyne or aryl group) at the C3 position without disturbing the C5 bromine.

Materials:

-

This compound (1.0 equiv)

-

Terminal Alkyne (e.g., 4-ethynyl-N,N-dimethylaniline) (1.1 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%) or Pd(PPh₃)₄ (3 mol%)

-

Co-catalyst: CuI (2 mol%)

-

Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

-

Solvent: Anhydrous THF or DMF (degassed)

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk tube, dissolve this compound (1 mmol, 287 mg) in anhydrous THF (5 mL) under Argon atmosphere.

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol) and CuI (3.8 mg, 0.02 mmol). Stir for 5 minutes until the solution turns slightly yellow/orange.

-

Reagent Addition: Add the terminal alkyne (1.1 mmol) followed by Et₃N (3 mmol, 0.42 mL) dropwise.

-

Reaction (Kinetic Control): Stir the mixture at Room Temperature (25°C) .

-

Critical Control Point: Do NOT heat above 40°C. Higher temperatures will promote oxidative addition at C5, leading to bis-coupled byproducts.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear, and a fluorescent mono-coupled product (Rf ~0.4) should appear.[5]

-

Note: If C5-coupling begins, a highly fluorescent spot with lower Rf will appear. Stop reaction immediately.

-

-

Work-up: Quench with saturated NH₄Cl. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography on silica gel.

Expected Yield: 75-85% of 3-alkynyl-5-bromoisoquinoline.

Protocol B: Secondary Functionalization (The "C5-Finish")

Objective: To functionalize the remaining C5-bromide with a solubility tag or organelle-targeting group (e.g., phenylboronic acid derivative).

Materials:

-

3-Substituted-5-bromoisoquinoline (from Protocol A) (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) (More active catalyst required)

-

Base: K₂CO₃ (2M aqueous solution, 3 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Preparation: Dissolve the C3-substituted intermediate (0.5 mmol) and Aryl Boronic Acid (0.75 mmol) in 1,4-Dioxane (4 mL) in a pressure vial.

-

Activation: Add Pd(dppf)Cl₂ (20 mg) and K₂CO₃ solution (0.75 mL).

-

Reaction (Thermodynamic Forcing): Seal the vial and heat to 90-100°C for 12-16 hours.

-

Rationale: The C5-Br bond on the carbocyclic ring is less reactive; thermal energy and a bidentate ligand (dppf) are necessary to drive the reaction to completion.

-

-

Work-up & Purification: Standard extraction (EtOAc/Water) followed by column chromatography.

Part 4: Probe Assembly & Mechanism (The "Push-Pull" System)

To convert the functionalized scaffold into a viable fluorescent probe, the electronic pathway must be optimized.

Design Logic (ICT Mechanism):

-

Donor (D): Installed at C3 (e.g., Dimethylaniline).

-

Acceptor (A): The Isoquinoline Nitrogen.

-

Modulation: Quaternization of the nitrogen (Methylation) dramatically increases the electron-withdrawing power, red-shifting the emission and increasing Quantum Yield (

).

Synthesis of the Final Probe (N-Methylation):

-

Dissolve the 3,5-disubstituted isoquinoline in anhydrous acetonitrile.

-

Add excess Iodomethane (MeI) or Benzyl Bromide.

-

Reflux for 4-6 hours. The product usually precipitates as a salt.

-

Filter and wash with cold ether.

Data Summary Table: Spectral Expectations

| Compound Stage | Substitution Pattern | Fluorescence | Application | ||

| Precursor | 3,5-Dibromo | Weak/None | ~280 | - | Starting Material |

| Intermediate | 3-Alkynyl-5-Bromo | Moderate (Blue) | ~340 | ~400 | Synthetic Hub |

| Probe (Neutral) | 3-Donor-5-Target | Strong (Green) | ~380 | ~480 | pH Sensor (Basic) |

| Probe (Salt) | N-Methylated | Intense (Red/NIR) | ~450 | ~600+ | Mitochondrial Stain |

Part 5: Visualization of the Workflow

Figure 2: Step-by-step synthetic workflow for converting this compound into a functional fluorescent probe.

Part 6: Troubleshooting & QC

-

Issue: Bis-coupling during Step 1.

-

Cause: Temperature too high or excess catalyst/alkyne.

-

Solution: Cool reaction to 0°C during addition. Ensure strict 1.05 equiv of alkyne.

-

-

Issue: Incomplete reaction at C5 (Step 2).

-

Cause: Oxidative addition is sluggish at the electron-rich C5 position.

-

Solution: Switch to SPhos-Pd-G2 or Pd(tBu₃P)₂ catalysts which are specialized for unreactive aryl bromides.

-

-

QC Check (NMR):

-

C3-H (Precursor): Singlet around

8.8 ppm (if unreacted). -

C1-H: Singlet around

9.1 ppm (Diagnostic for isoquinoline core). -

Shift: Upon N-methylation, the C1-H proton shifts significantly downfield (

> 10.0 ppm) due to the cationic charge.

-

References

-

Regioselective Coupling of Heterocycles: Title: "Regioselective Suzuki coupling on pyridinium N-(3,5-dibromoheteroar-2-yl)aminides" Source: CORE (Elsevier) URL:[Link]

-

Isoquinoline Fluorescence Properties: Title: "Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores" Source: NIH / PubMed Central URL:[Link]

-

General Sonogashira Protocols: Title: "Sonogashira Cross-Coupling Reaction" Source: Organic Chemistry Portal URL:[Link]

-

Site-Selective Functionalization: Title: "Site-Selective Switching Strategies to Functionalize Polyazines" Source: NIH / PubMed Central URL:[Link]

Sources

- 1. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]

Application Notes & Protocols: Synthesis of Bioactive Alkaloids from 3,5-Dibromoisoquinoline

Senior Application Scientist Note: This document provides a strategic guide for leveraging 3,5-dibromoisoquinoline as a versatile scaffold in the synthesis of bioactive isoquinoline alkaloids. The protocols herein are designed to be robust and adaptable, emphasizing the causality behind procedural steps. We move beyond simple recitation of methods to empower researchers with a deeper understanding of the underlying chemical principles, enabling them to troubleshoot and innovate within their own drug discovery programs.

Chapter 1: The Strategic Advantage of this compound

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products with a wide spectrum of biological activities.[1][2] Alkaloid classes such as aporphines, protoberberines, and benzylisoquinolines, which are derived biosynthetically from tyrosine, exhibit potent pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] The chemical synthesis of these complex molecules is a significant area of research, driven by the need for structural analogs with improved therapeutic profiles.[1]

This compound emerges as a highly strategic starting material for several key reasons:

-

Pre-functionalized Core: The two bromine atoms serve as versatile synthetic handles for introducing molecular complexity.

-

Site-Selectivity: The electronic and steric environments of the C3 and C5 positions are distinct. The C5 position is generally more sterically accessible, while the C3 position is influenced by the adjacent nitrogen atom. This inherent difference allows for the potential of sequential, site-selective functionalization through carefully chosen reaction conditions. This stepwise approach is crucial for the convergent synthesis of complex, unsymmetrically substituted alkaloids.

-

Access to Diverse Scaffolds: Through modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, the bromine atoms can be replaced with a vast array of aryl, alkyl, alkynyl, and nitrogen-based substituents, providing rapid access to a library of alkaloid precursors.[6]

Chapter 2: The Synthetic Toolkit: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation, enabling the construction of complex molecular architectures with high efficiency and selectivity.[6] A foundational understanding of the general catalytic cycle is essential for optimizing these transformations.

The cycle typically involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the isoquinoline, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Caption: Generalized Palladium(0) Catalytic Cycle.

Key Reactions for Isoquinoline Functionalization

-